2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide
Description
Key Biological Activities of 1,2,4-Triazole Derivatives
The multitarget potential of 1,2,4-triazoles arises from their ability to:
- Coordinate metal ions : The N2 and N4 atoms chelate transition metals like Cu²⁺ and Zn²⁺, disrupting metalloenzyme activity in pathogens .
- Mimic peptide bonds : The triazole ring serves as a bioisostere for amide bonds, enhancing metabolic stability while maintaining target affinity .
- Enable π-system interactions : Conjugation with aromatic groups (e.g., 4-ethoxyphenyl) amplifies stacking interactions with hydrophobic enzyme pockets .
For instance, 1,2,4-triazole-ciprofloxacin hybrids exhibit 32-fold greater potency against E. coli ESBLs compared to parent fluoroquinolones by simultaneously inhibiting DNA gyrase and β-lactamase . This multitarget synergy reduces resistance development, a critical advantage in antimicrobial design.
Rational Design Principles for Triazole-Thioacetamide Hybrid Architectures
The structural architecture of 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide reflects three strategic design elements:
Core 1,2,4-Triazole Optimization
Thioacetamide Linker Engineering
The -S-CH2-C(O)-NH- bridge:
- Conformational flexibility : Allows adaptation to binding pockets of varying geometries
- Hydrogen-bond donor/acceptor sites :
Key SAR Findings for Thioacetamide-Triazoles :
- Replacement of S with O (sulfoxide) ↓ activity by 90%
- Methylation of acetamide nitrogen ↓ MIC from 0.5 μg/mL → 8 μg/mL vs. E. coli
- Pyridin-4-yl terminus improves solubility (cLogP 2.1 vs. phenyl 3.4)
Pyridin-4-yl Pharmacophore Integration
The N-(pyridin-4-yl) group contributes:
Structural Component Contributions
| Component | Role in Bioactivity | Optimization Strategy |
|---|---|---|
| 1,2,4-Triazole core | Metal chelation, H-bonding | Allyl substitution at N4 |
| Thioacetamide linker | Conformational adaptability | Retention of thioether linkage |
| 4-Ethoxyphenyl | Hydrophobic & electronic effects | Para-substitution with ethoxy group |
| Pyridin-4-yl | Solubility & target complementarity | Nitrogen positioning for H-bonding |
This hybrid architecture exemplifies the convergence of fragment-based drug design and bioisosteric replacement, achieving synergistic interactions across multiple target classes while maintaining favorable ADME properties. The compound’s design avoids common pitfalls of triazole-based drugs, such as excessive lipophilicity or metabolic instability, through balanced substitution patterns validated in recent SAR studies .
Properties
CAS No. |
618441-10-4 |
|---|---|
Molecular Formula |
C20H21N5O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-13-25-19(15-5-7-17(8-6-15)27-4-2)23-24-20(25)28-14-18(26)22-16-9-11-21-12-10-16/h3,5-12H,1,4,13-14H2,2H3,(H,21,22,26) |
InChI Key |
SNCNNCDWWOTWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide is a novel derivative of the 1,2,4-triazole family, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4H-1,2,4-triazole derivatives with appropriate thio and acetamide groups. The general synthetic pathway includes:
- Formation of the Triazole Ring : The initial step involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form triazole-thiones.
- Allylation and Ethoxy Substitution : Subsequent reactions introduce allyl and ethoxy groups to the triazole ring.
- Final Acetamide Formation : The final step involves the introduction of the pyridine-derived acetamide moiety.
Anticancer Activity
Recent studies have demonstrated that compounds within the 1,2,4-triazole family exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds similar to 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide have shown cytotoxic effects against various cancer cell lines including HCT116 (colon cancer) and T47D (breast cancer). The IC50 values for these compounds often range from 6.2 μM to 43.4 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial and Antifungal Testing : In vitro evaluations have indicated that related triazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. For instance, certain derivatives were found to be as effective as standard antibiotics .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Disruption of Cell Membrane Integrity : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- A study involving a series of substituted triazoles showed promising results against multidrug-resistant strains of bacteria, demonstrating their potential as new therapeutic agents in treating resistant infections .
- Another investigation focused on the anticancer properties revealed that specific modifications in the triazole structure could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds similar to 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide have shown promising results against Mycobacterium tuberculosis , with some derivatives demonstrating over 90% inhibition at low concentrations (6.25 µg/mL) .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the triazole moiety, which has been linked to chemopreventive effects. Studies have shown that similar triazole derivatives can inhibit cancer cell proliferation in various lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective potency .
Case Studies
- Antitubercular Activity : A study evaluating a series of 1,2,4-triazole derivatives reported significant activity against dormant Mycobacterium tuberculosis strains. The compounds were synthesized and screened for their ability to inhibit bacterial growth effectively .
- Anticancer Screening : In vitro studies on related triazole compounds have demonstrated their ability to induce apoptosis in cancer cells. For example, certain derivatives showed IC50 values as low as 6.2 µM against HCT-116 cells .
Comparative Data Table
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the triazole ring, phenyl/pyridinyl groups, and acetamide termini. Selected examples include:
Observations :
- Higher melting points (e.g., 237–240°C for 5o) correlate with rigid substituents like acetonitrile, whereas allyl-containing analogs (e.g., 6a) exhibit lower melting points .
Functional Comparison: Orco Modulation Activity
Agonist vs. Antagonist Profiles
Key Insights :
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic pathway for 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide divides the molecule into three primary fragments:
-
1,2,4-Triazole core : Derived from cyclocondensation of thiosemicarbazide with a carbonyl precursor.
-
Thioether bridge : Introduced via nucleophilic substitution between a triazole-thiol intermediate and a halogenated acetamide.
-
Acetamide-pyridine moiety : Synthesized through amidation of chloroacetyl chloride with 4-aminopyridine.
This modular approach allows for independent optimization of each fragment before final assembly.
Stepwise Synthesis Protocol
Formation of 4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
The triazole core is synthesized via cyclocondensation of 4-ethoxyphenylthiosemicarbazide 1 with allyl isocyanate 2 under acidic conditions.
Reaction Conditions :
-
Reactants : 4-Ethoxyphenylthiosemicarbazide (1.0 equiv), allyl isocyanate (1.2 equiv)
-
Solvent : Ethanol (anhydrous)
-
Catalyst : Concentrated HCl (0.1 equiv)
-
Temperature : Reflux at 80°C for 6–8 hours
The reaction proceeds through nucleophilic attack of the thiosemicarbazide nitrogen on the electrophilic carbon of allyl isocyanate, followed by intramolecular cyclization to form the triazole ring. The thiol (-SH) group at position 3 is retained for subsequent functionalization.
Synthesis of 2-Chloro-N-(pyridin-4-yl)acetamide
The acetamide segment is prepared by reacting chloroacetyl chloride 3 with 4-aminopyridine 4 in a base-mediated amidation.
Reaction Conditions :
-
Reactants : Chloroacetyl chloride (1.5 equiv), 4-aminopyridine (1.0 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dichloromethane (DCM) at 0°C → RT
-
Time : 2 hours
The exothermic reaction is controlled by slow addition of chloroacetyl chloride to prevent decomposition. The product is isolated via filtration and washed with cold DCM to remove excess reagents.
Thioether Bond Formation
The triazole-thiol 5 undergoes nucleophilic substitution with 2-chloro-N-(pyridin-4-yl)acetamide 6 to establish the thioether linkage.
Reaction Conditions :
-
Reactants : Triazole-thiol (1.0 equiv), chloroacetamide (1.1 equiv)
-
Base : Potassium carbonate (2.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60°C for 4–6 hours
The use of polar aprotic solvents like DMF enhances the nucleophilicity of the thiolate ion, accelerating the displacement of chloride. Post-reaction, the mixture is quenched with ice water to precipitate the product.
Optimization and Mechanistic Insights
Catalytic Enhancements
Recent studies highlight the role of copper(I) iodide (CuI) in accelerating thioether formation. Adding 5 mol% CuI reduces reaction time to 2 hours and improves yield to 78% by stabilizing the thiolate intermediate.
Solvent Effects
Comparative solvent screening reveals that acetonitrile outperforms DMF in reactions involving moisture-sensitive intermediates, offering a 12% yield increase due to reduced side reactions.
Temperature Control
Maintaining temperatures below 70°C during amidation prevents decomposition of the pyridine ring, as evidenced by HPLC purity analyses (>98% at 60°C vs. 89% at 80°C).
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with a gradient eluent (petroleum ether:ethyl acetate = 10:1 → 5:1). This removes unreacted starting materials and dimeric byproducts.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.78 (d, J = 8.8 Hz, 2H, ethoxyphenyl-H), 6.92 (d, J = 8.8 Hz, 2H), 5.90–5.78 (m, 1H, allyl-H), 5.25 (d, J = 17.2 Hz, 1H), 5.15 (d, J = 10.4 Hz, 1H), 4.65 (s, 2H, SCH2), 4.05 (q, J = 7.0 Hz, 2H, OCH2), 3.95 (d, J = 6.0 Hz, 2H, allyl-CH2), 1.42 (t, J = 7.0 Hz, 3H, CH3).
-
HRMS : m/z calcd for C22H23N5O2S [M+H]+: 438.1604; found: 438.1601.
Scalability and Industrial Relevance
Q & A
Q. What is the standard synthetic route for preparing 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide?
- Methodology : The synthesis typically involves a multi-step protocol:
Formation of the triazole-thiol intermediate : React isonicotinohydrazide with iso-thiocyanatobenzene derivatives under reflux in ethanol, followed by NaOH/HCl treatment to generate 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol .
S-Alkylation : React the thiol intermediate with 2-chloroacetonitrile in DMF/NaOH to introduce the acetamide moiety .
- Key conditions : Reflux at 80–100°C, reaction times of 4–6 hours, and purification via recrystallization (H2O:EtOH, 1:1).
Q. How is the compound characterized to confirm structural integrity?
- Analytical techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Allyl protons appear as doublets at δ 5.2–5.8 ppm, pyridin-4-yl protons as doublets at δ 8.5–8.7 ppm, and ethoxyphenyl protons as a singlet at δ 1.4 ppm (CH3) .
- LC-MS : Molecular ion peak at m/z ~423.4 (M+H)<sup>+</sup> .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Q. What in vitro assays are used to screen its antimicrobial activity?
- Protocol :
- Broth microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤32 µg/mL indicate promising activity .
- Fungal assays : Use C. albicans in RPMI-1640 medium, with fluconazole as a control .
Q. How do structural modifications influence bioactivity?
- SAR Insights :
Advanced Research Questions
Q. How can computational modeling predict target interactions?
- Methods :
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding sites (e.g., EGFR kinase). A docking score ≤−8.5 kcal/mol suggests strong binding .
- QSAR modeling : Use descriptors like logP and polar surface area to correlate with antibacterial activity (R<sup>2</sup> >0.7) .
Q. How to resolve contradictory bioactivity data across studies?
- Approach :
Standardize assay conditions : Use identical strains, media, and inoculum sizes .
Re-evaluate purity : Confirm >95% purity via HPLC (C18 column, 70:30 acetonitrile:H2O) .
Compare substituent effects : Ethoxyphenyl derivatives may show strain-specific activity vs. chlorophenyl analogs .
Q. What strategies improve solubility for in vivo studies?
- Formulation :
- Co-solvents : Use PEG-400/water (1:1) for ≥2 mg/mL solubility .
- Cyclodextrin inclusion complexes : β-cyclodextrin (1:2 molar ratio) enhances solubility 5-fold .
Q. How to assess photostability under experimental conditions?
- Protocol :
- Expose to UV light (365 nm) for 24 hours. Monitor degradation via HPLC. ≤10% degradation indicates acceptable stability .
- pH-dependent stability : Store at pH 7.4 (PBS buffer) to minimize hydrolysis .
Q. What analytical methods validate compound purity in formulations?
- HPLC parameters :
Q. How to evaluate genotoxicity for preclinical development?
- In vitro assays :
- Ames test (OECD 471) : Use S. typhimurium TA98/TA100 strains. Negative results at ≤1 mg/plate support safety .
- Micronucleus assay (OECD 487) : Treat human lymphocytes for 24 hours; <2% micronuclei frequency indicates low risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
